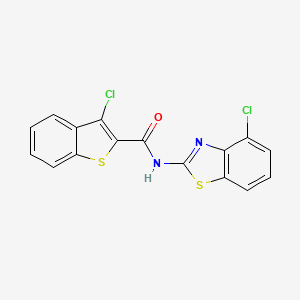

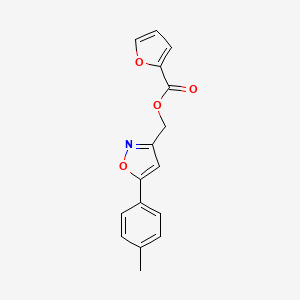

![molecular formula C15H15N5OS B2563694 2-cyano-N-[2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-3-phenylprop-2-enamide CAS No. 1808778-34-8](/img/structure/B2563694.png)

2-cyano-N-[2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-3-phenylprop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-cyano-N-[2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-3-phenylprop-2-enamide” is a complex organic molecule. It contains a cyano group (-CN), a 1,2,4-triazole ring (a five-membered ring with three nitrogen atoms and two carbon atoms), a sulfanyl group (-SH), and an amide group (-CONH2). These functional groups suggest that this compound might have interesting chemical properties and reactivity .

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For instance, the cyano group might undergo addition reactions, the triazole ring might participate in nucleophilic substitutions, and the amide group could be involved in condensation reactions .Scientific Research Applications

Molecular Structure and Inhibition Properties

Research on similar compounds, such as analogs of leflunomide metabolites, has shown potent inhibition of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell development. These studies detailed the molecular structure, highlighting the importance of the cyano-amide hydrogen bonding and the conjugated pi-system for stability and activity. Such characteristics suggest potential applications in designing inhibitors for various kinases involved in immune responses and diseases (Ghosh et al., 2000).

Synthetic Methods and Chemical Reactions

Research has also focused on the synthetic versatility of compounds containing cyano groups and their reactions with different chemical reagents. For instance, compounds related to the target molecule have been used to synthesize a range of heterocyclic compounds, indicating the broad utility of such molecules in organic synthesis. This includes the formation of selenazinones and thiazine derivatives through reactions with carbonyl compounds or isocyanides, demonstrating their role in constructing complex heterocyclic frameworks (Yokoyama et al., 1986).

Applications in Material Science

Furthermore, the incorporation of similar structural motifs into polymers has been explored for modifying the material properties. For example, a novel polyamide containing sulfide and sulfone units was synthesized for studying the effect of clay modifiers on its morphology, thermal properties, and flammability. This research demonstrated that such chemical modifications could lead to materials with improved flame retardancy and thermal stability, suggesting potential applications in creating safer and more durable materials (Shabanian et al., 2015).

Antimicrobial and Antiviral Research

Additionally, derivatives of cyanoacetamides have been synthesized for antimicrobial evaluations, showing promising results against various bacterial and fungal strains. This implies that compounds with similar cyano and amide functionalities could be explored for developing new antimicrobial agents (Darwish et al., 2014).

properties

IUPAC Name |

2-cyano-N-[2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS/c1-20-13(18-19-15(20)22)7-8-17-14(21)12(10-16)9-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,17,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKBJHYDQQQHJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)CCNC(=O)C(=CC2=CC=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-[2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-3-phenylprop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2563615.png)

![1-(4-{[(2-Methylphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione](/img/structure/B2563616.png)

![3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2563619.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide](/img/structure/B2563621.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2563622.png)

![N-(2,3-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2563629.png)

![2-Bromospiro[3.3]heptane](/img/structure/B2563632.png)

![N-Methyl-N-[(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2563634.png)